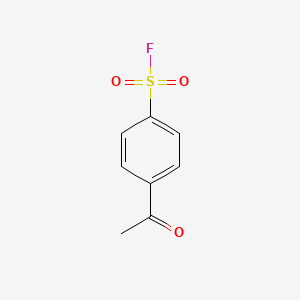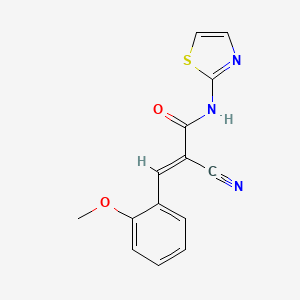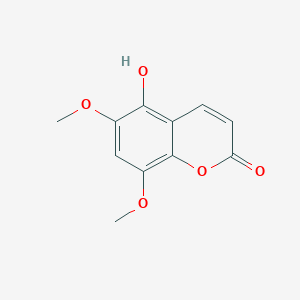![molecular formula C15H10Cl2N2O2S B3037244 5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol CAS No. 477846-53-0](/img/structure/B3037244.png)
5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol
Übersicht
Beschreibung
5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol (DCBOT) is a new compound with a wide range of potential applications in scientific research. DCBOT is a thiol-containing oxadiazole compound with a 2,4-dichlorobenzyloxy substituent on the phenyl ring. It is a relatively new compound that has been studied extensively in the last few years, and its potential applications have been explored in a number of fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Versatile Condensing Agent
A compound similar to 5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol, named 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been used as a novel condensing agent. It facilitates the one-pot or direct preparation of various compounds like amides, esters, thiol esters, ureas, and carbonates under mild conditions. This versatility extends to the direct polycondensation of several dicarboxylic acids with aromatic diamines, producing high-molecular-weight polyamides and polyureas (Saegusa, Watanabe, & Nakamura, 1989).
Antimicrobial Applications
The compound 5-phenyl-1,3,4-oxadiazole-2-thiol, closely related to the chemical , shows promise in antimicrobial applications. It has been synthesized and tested for antimicrobial activity against various bacteria and fungi, showing significant results (R., Kumar, Kumar, & Leeladhar, 2017).
Hemolytic Activity
Another related study synthesized derivatives of 1,3,4-oxadiazole and tested them for antimicrobial and hemolytic activity. The compounds demonstrated variable antimicrobial activity against selected microbial species and displayed less toxicity, making them potential candidates for further biological screening (Gul et al., 2017).
Spectroscopic Studies
A thorough structural and vibrational study of 5-phenyl-1,3,4-oxadiazole-2-thiol has been conducted using infrared spectrum and theoretical calculations. This provides detailed insights into the nature of the benzyl and oxadiazole rings, crucial for understanding the chemical properties of similar compounds (Romano, Soria, Rudyk, & Brandán, 2012).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, have been explored for their corrosion inhibition properties. Their ability to form protective layers on mild steel surfaces in sulphuric acid environments, as indicated by various studies, highlights their potential in material science (Ammal, Prajila, & Joseph, 2018).
Molecular Docking Studies
Molecular docking studies were conducted on 1,3,4-oxadiazole bearing compounds, highlighting their interaction with enzymes like butyrylcholinesterase (BChE). These studies are crucial for drug design and understanding the molecular basis of potential therapeutic effects (Khalid et al., 2016).
Computational and Pharmacological Evaluation
Further research on 1,3,4-oxadiazole and pyrazole derivatives, including computational and pharmacological evaluation, has been carried out. These studies assess toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, expanding the potential applications of these compounds in various therapeutic areas (Faheem, 2018).
Eigenschaften
IUPAC Name |
5-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-5-4-10(13(17)7-11)8-20-12-3-1-2-9(6-12)14-18-19-15(22)21-14/h1-7H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINIVONEXZCGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



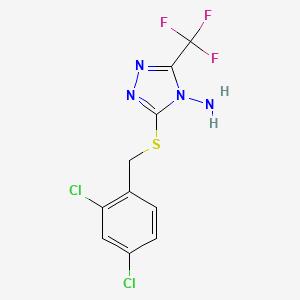
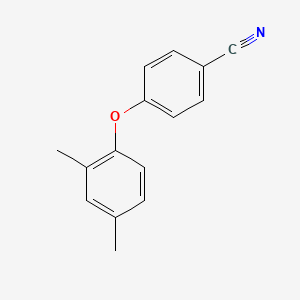
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037163.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037164.png)



